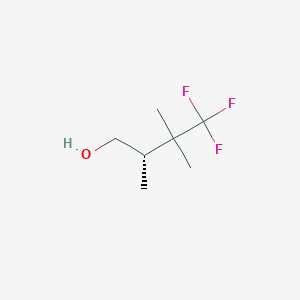
(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol, commonly referred to as TFB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFB is a chiral alcohol with a molecular weight of 180.17 g/mol and a melting point of -22°C. It is a colorless liquid that is soluble in water, ethanol, and other organic solvents.
Mecanismo De Acción
TFB has been shown to act as a Lewis acid catalyst, which can activate certain functional groups in organic reactions. It can also form complexes with metal ions, which can enhance their reactivity in catalytic reactions. TFB has been shown to be an effective catalyst in various reactions, including aldol reactions, Michael additions, and Diels-Alder reactions.
Biochemical and Physiological Effects:
TFB has been studied for its potential effects on biological systems. It has been shown to have low toxicity and is not mutagenic or carcinogenic. TFB has been used as a solvent for the extraction of natural products from plants and has been shown to have antimicrobial and antifungal properties. TFB has also been used as a cryoprotectant for the preservation of biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFB has several advantages as a reagent in laboratory experiments. It is a stable and easily handled liquid that can be stored for long periods without degradation. TFB is also a relatively inexpensive reagent compared to other chiral building blocks. However, TFB has some limitations in its use. It has a low boiling point, which can make it difficult to handle in some reactions. TFB is also highly flammable and should be handled with care.
Direcciones Futuras
There are several future directions for the study of TFB. One potential area of research is the development of new synthetic methods for TFB that are more efficient and sustainable. Another area of research is the exploration of TFB's potential as a catalyst in new types of reactions. TFB could also be studied for its potential applications in biotechnology and medicine, such as drug delivery systems or as a cryoprotectant for tissue engineering. Overall, TFB has significant potential for further research and development in various fields of science.
Métodos De Síntesis
TFB can be synthesized through several methods, including the reduction of (2S)-4,4,4-Trifluoro-3,3-dimethyl-2-butanone with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of (2S)-4,4,4-Trifluoro-3,3-dimethyl-2-butanone with hydrogen gas in the presence of a palladium catalyst. These methods have been optimized to achieve high yields and purity of TFB.
Aplicaciones Científicas De Investigación
TFB has been extensively studied for its potential applications in various fields of science. It has been used as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. TFB has also been used as a solvent for the separation of enantiomers in chromatography. In addition, TFB has been used as a modifier in polymerization reactions to improve the properties of the resulting polymers.
Propiedades
IUPAC Name |
(2S)-4,4,4-trifluoro-2,3,3-trimethylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3O/c1-5(4-11)6(2,3)7(8,9)10/h5,11H,4H2,1-3H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPWRRNBKZAOBY-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C(C)(C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-benzyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2593888.png)
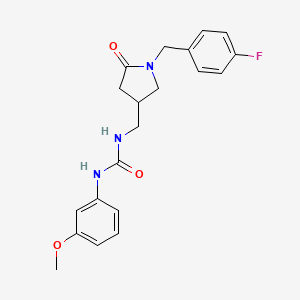


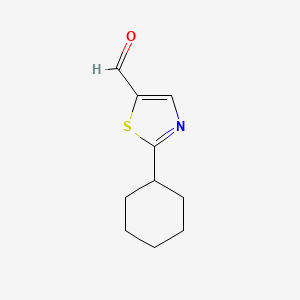
![5-((3,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593894.png)
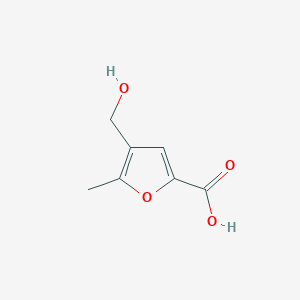
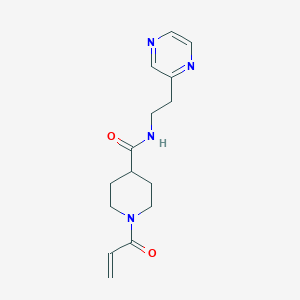
![N-(2,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2593901.png)
![4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2593902.png)
![4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde](/img/structure/B2593903.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-mercaptophenyl)acetamide](/img/structure/B2593906.png)

